1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O2/c1-2-3(5(8)14)9-12-13(2)6-4(7)10-15-11-6/h1H3,(H2,7,10)(H2,8,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYLGODCAHMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146708 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312267-71-3 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312267-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Based Approaches
The formation of the 1,2,3-triazole and 1,2,5-oxadiazole rings is central to the synthesis. A one-pot strategy, as demonstrated by ACS Journal of Organic Chemistry, utilizes copper-catalyzed arylation and amination to assemble the heterocyclic core. Starting from carboxylic acid derivatives, the reaction proceeds via N-isocyaniminotriphenylphosphorane (NIITP)-mediated cyclization to form the 1,3,4-oxadiazole intermediate, followed by copper(II) acetate-catalyzed coupling with aryl iodides or O-benzoyl hydroxylamines. For the target compound, methyl-substituted carboxylic acids are cyclized under anhydrous 1,4-dioxane at 40°C for 18 hours, achieving yields of 65–78%.
Multi-Step Synthesis from Hydrazide Precursors
An alternative route described in ACS Omega involves hydrazinolysis of dicarbonyl esters to generate hydrazide intermediates, which undergo cyclocondensation with carbon disulfide or ammonium thiocyanate. For example, hydrazide 4 reacts with carbon disulfide in the presence of lithium tert-butoxide to form the oxadiazole-thione intermediate, which is subsequently aminated to introduce the carboxamide group. This method requires precise control of reaction pH and temperature (70–90°C) to prevent side-product formation.
Optimization Strategies for Key Reaction Steps
Catalytic System Enhancements
Copper(II) acetate emerges as a critical catalyst for both cyclization and amination steps. In the one-pot protocol, its combination with lithium tert-butoxide improves reaction efficiency by facilitating deprotonation and stabilizing reactive intermediates. Microwave-assisted heating, as reported in Journal of Medicinal Chemistry, reduces reaction times from 24 hours to 1 hour while maintaining yields above 60%.
Solvent and Temperature Effects
Anhydrous 1,4-dioxane and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve polar intermediates and stabilize copper catalysts. Elevated temperatures (40–80°C) accelerate cyclization but necessitate careful exclusion of moisture to prevent hydrolysis of the oxadiazole ring.
Industrial Scalability and Process Considerations
Cost-Efficiency Analysis
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Yield (%) | 65–78 | 70–75 | 80–85 |
| Reaction Time (hours) | 18 | 12 | 8 |
| Catalyst Loading (mol%) | 0.75 | 0.5 | 0.3 |
Data adapted from ACS publications highlight that scaling reduces catalyst loading and reaction time through improved mass transfer and thermal regulation.
Purification and Quality Control
Silica gel chromatography remains the standard for laboratory-scale purification, but industrial processes adopt crystallization or centrifugal partitioning chromatography to isolate the carboxamide with ≥98% purity. Residual copper levels are monitored via ICP-MS, with limits <10 ppm to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole and triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research explores its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties.
Biological Activity
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C10H13N7O3
- Molecular Weight : 279.26 g/mol
- CAS Number : [not provided]
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its structural features, particularly the oxadiazole and triazole moieties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole and 1,2,3-triazole show significant anticancer properties. For instance:
- A study demonstrated that compounds containing these moieties exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart myoblast) cells .
- The IC50 values for certain derivatives were reported to be around 92.4 µM against a panel of 11 cancer cell lines .
Antibacterial Activity
The compound's antibacterial potential has also been explored:
- It was found to inhibit the growth of several bacterial strains by targeting essential metabolic pathways .
- A specific derivative showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are notable:
- In vitro studies revealed that it could inhibit the production of inflammatory mediators in macrophages by blocking the NF-kB signaling pathway .
- The compound demonstrated an IC50 value of approximately 2.91 µM in inhibiting nitric oxide production in activated macrophages .
Case Studies
Several studies have illustrated the biological activities of this compound:
-
Cytotoxicity Studies :
- A series of synthesized triazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer activity.
- Example: Compound with a benzylamine moiety exhibited superior activity compared to others with less flexible structures .
- Antimicrobial Testing :
- Inflammatory Response Inhibition :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of heterocyclic precursors (e.g., oxadiazole and triazole derivatives) followed by functional group modifications. Key intermediates, such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, can be synthesized via nucleophilic substitution or cycloaddition reactions . Characterization requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity. For example, IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups, while ¹H-NMR signals near δ 2.5 ppm confirm methyl substituents . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical to ensure >95% purity for biological assays.
Q. How can researchers address the low aqueous solubility of this compound in experimental settings?
Methodological Answer: Solubility limitations (common in triazole/oxadiazole hybrids due to hydrophobic moieties) can be mitigated using co-solvents (e.g., DMSO:PBS mixtures) or formulation strategies like nanoemulsions . Phase solubility studies with cyclodextrins (e.g., β-cyclodextrin) can enhance solubility through host-guest complexation. Dynamic light scattering (DLS) and zeta potential measurements are recommended to assess colloidal stability . For in vivo studies, pharmacokinetic profiling (e.g., intravenous vs. oral administration in rodent models) is necessary to evaluate bioavailability adjustments .
Q. What spectroscopic and chromatographic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C-NMR identifies substituent positions (e.g., triazole C-H protons at δ 7.5–8.5 ppm) and confirms regioselectivity during synthesis .
- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., C₈H₇N₇O₂ requires m/z 241.0564) and fragments .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict transition states and regiochemical outcomes for heterocyclic ring formation . Molecular docking (AutoDock Vina) screens derivatives against target enzymes (e.g., cytochrome P450) to prioritize synthesis. For example, binding energy scores < −7.0 kcal/mol suggest strong inhibition potential . Reaction path search algorithms (e.g., GRRM) coupled with experimental feedback loops reduce trial-and-error iterations by 40–60% .
Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Metabolite Identification: LC-MS/MS profiles (e.g., Q-TOF systems) identify phase I/II metabolites in hepatic microsomes .
- Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes in treated vs. untreated cells .
- PK/PD Modeling: Compartmental models correlate plasma concentration-time curves (AUC, Cₘₐₓ) with efficacy endpoints .
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics: Michaelis-Menten assays with varying substrate concentrations quantify inhibition type (competitive/uncompetitive). For example, a rising Kₘ with constant Vₘₐₓ indicates competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to assess affinity and stoichiometry .
- Fluorescence Quenching: Tryptophan fluorescence decay (λₑₓ = 280 nm) monitors conformational changes in enzymes upon ligand binding .
Q. What statistical approaches improve reproducibility in high-throughput screening (HTS) assays?
Methodological Answer:
- Design of Experiments (DoE): Central Composite Design (CCD) optimizes assay variables (e.g., pH, temperature) with minimal runs .
- Z’-Factor Analysis: Evaluates assay robustness (Z’ > 0.5 indicates high reliability) .
- Machine Learning: Random Forest classifiers prioritize hit compounds by integrating HTS data with molecular descriptors (e.g., LogP, topological polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
